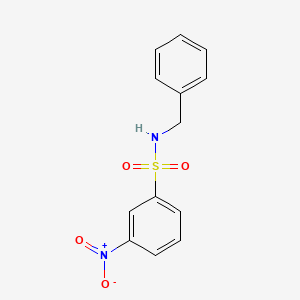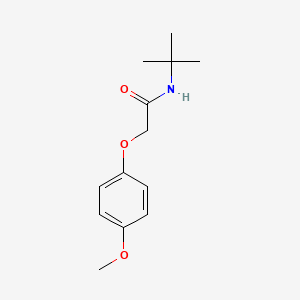![molecular formula C14H23N5 B5030243 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPP belongs to a class of compounds known as pyrimidines, which are commonly found in many biological processes.
Mécanisme D'action
The mechanism of action of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine involves its interaction with various neurotransmitter receptors in the brain. 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been shown to act as a partial agonist at dopamine receptors, meaning that it can activate these receptors to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which is important for regulating mood, motivation, and reward.
Biochemical and Physiological Effects
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and serotonin levels in the brain, which are important for regulating mood and behavior. 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine in lab experiments is its high affinity for various neurotransmitter receptors. This makes it a useful tool for studying the effects of neurotransmitter signaling on behavior and physiology. However, one limitation of using 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine. One area of interest is its potential for the treatment of neurological disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is the development of more selective 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine analogs, which can reduce the potential for off-target effects and improve its therapeutic efficacy. Additionally, more studies are needed to understand the long-term effects of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine on brain function and behavior.
Méthodes De Synthèse
The synthesis of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine involves several steps, starting with the reaction of 4-(1-methyl-4-piperidinyl) aniline with chloroacetyl chloride to form a chloroacetamide intermediate. The intermediate is then reacted with piperazine to form the desired product, 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine. The synthesis of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been optimized to produce high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-17-7-3-13(4-8-17)18-9-11-19(12-10-18)14-15-5-2-6-16-14/h2,5-6,13H,3-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQKMIRSUISCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)

![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)